molecular formula C11H14O2 B11978769 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone CAS No. 61405-64-9

1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone

Cat. No.: B11978769
CAS No.: 61405-64-9
M. Wt: 178.23 g/mol
InChI Key: NNNLSKHYASLBMC-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.233 g/mol It is known for its unique structure, which includes a hydroxy group and three methyl groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61405-64-9

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-hydroxy-2,3,5-trimethylphenyl)ethanone

InChI

InChI=1S/C11H14O2/c1-6-5-10(9(4)12)7(2)8(3)11(6)13/h5,13H,1-4H3

InChI Key

NNNLSKHYASLBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C(=O)C

Origin of Product

United States

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